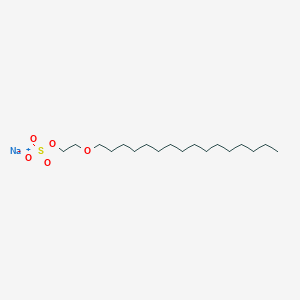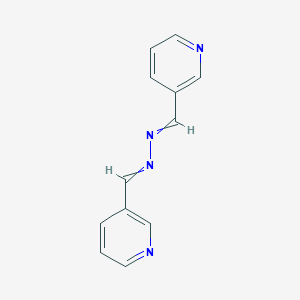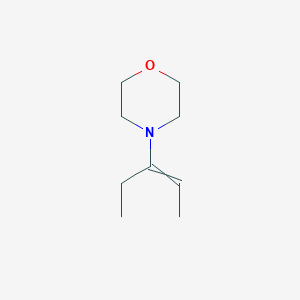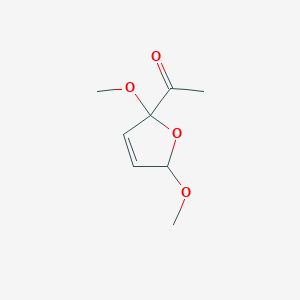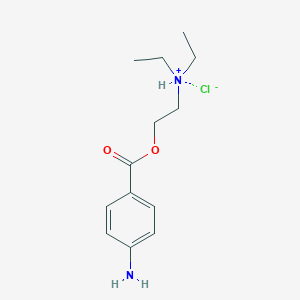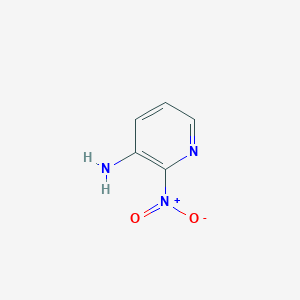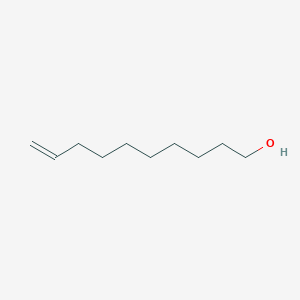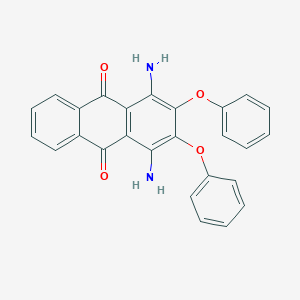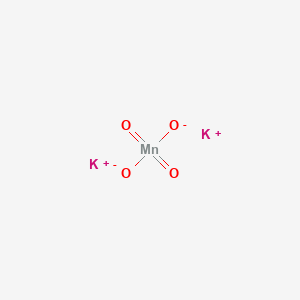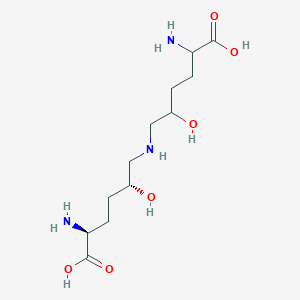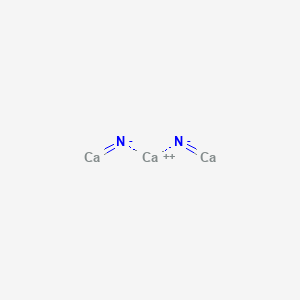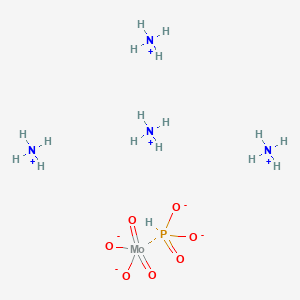
Ammonium phosphomolybdate
Übersicht
Beschreibung
Ammonium phosphomolybdate is the inorganic salt of phosphomolybdic acid with the chemical formula (NH4)3PMo12O40 . The salt contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class .
Synthesis Analysis
Ammonium phosphomolybdate can be synthesized by heating ammonium orthomolybdate combined with phosphoric acid and nitric acid, yielding ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate .Molecular Structure Analysis
The phosphomolybdate ion, [PMo12O40]3−, is a part of the ammonium phosphomolybdate. The ion is a well-known heteropolymetalate of the Keggin structural class .Chemical Reactions Analysis
Ammonium phosphomolybdate can react with UV light, leading to a change in its dielectric performance and AC conductivity . It also reacts with ammonium molybdate to produce a colored complex .Physical And Chemical Properties Analysis
Ammonium phosphomolybdate is a yellow crystal that decomposes upon melting . It is poorly soluble in water . It displays changeable dielectric performance and AC conductivity under UV irradiation .Wissenschaftliche Forschungsanwendungen
Quantitative Measure and Separation of Phosphorus : Cannon (1960) discusses the use of ammonium phosphomolybdate in the quantitative measurement and separation of phosphorus, although it is noted to be less suitable for highly precise work (Cannon, 1960).
Cation Exchange Properties : Smit (1958) explores the capacity of ammonium phosphomolybdate to act as a cation exchanger, effective in displacing ammonium ions with potassium and sodium ions (Smit, 1958).
Environmental Applications in Wastewater Treatment : Sinha et al. (2021) demonstrate the efficiency of yellow ammonium phosphomolybdate (YAPM) as an adsorbent for removing cationic dye molecules from contaminated wastewater (Sinha et al., 2021).
Detection of Phosphates in Urinary Stones : Tozuka et al. (1981) use the ammonium phosphomolybdate-ascorbic acid reaction for detecting phosphates in urinary stones (Tozuka et al., 1981).
Photocatalytic Degradation of Dyes : Sharma et al. (2010) investigate the use of ammonium phosphomolybdate as a photocatalyst for the degradation of dyes like Eriochrome Black T and Janus Green B under various conditions (Sharma et al., 2010).
Medical and Biological Applications : Bell and Doisy (1920) describe a method for determining phosphates in urine and blood using ammonium phosphomolybdate (Bell & Doisy, 1920).
Ion-Exchange Properties for Cs Exchange : Krtil (1962) examines caesium sorption on ammonium phosphomolybdate, highlighting its high selectivity for caesium ions (Krtil, 1962).
Synthesis of Porous Nanoparticles : Alcañiz-Monge et al. (2011) investigate the role of counteranions in the synthesis of porous ammonium phosphomolybdate nanoparticles, highlighting its potential in materials science (Alcañiz-Monge et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Ammonium phosphomolybdate has found numerous field applications and serves as a novel dielectric material and a compound for memory device fabrication . It has been proved to be an attractive catalyst, a support material for drug delivery, and even for electrochemical applications . Its future directions could include further exploration of these applications and potential new uses in related fields.
Eigenschaften
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



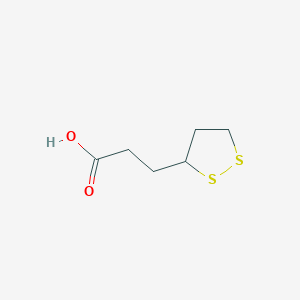
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
